molecular formula C15H15N B2810624 1,4,8-Trimethyl-9H-carbazole CAS No. 78787-83-4

1,4,8-Trimethyl-9H-carbazole

Cat. No. B2810624
CAS RN: 78787-83-4
M. Wt: 209.292
InChI Key: DKMJSUBUAMUZAJ-UHFFFAOYSA-N
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Description

1,4,8-Trimethyl-9H-carbazole is an organic compound with the molecular formula C15H15N . It has a molecular weight of 209.29 . The compound is a solid at room temperature .


Synthesis Analysis

Carbazoles can be synthesized from substituted biaryl azides at 60°C using Rh2(OCOC3F7)4 or Rh2(OCOC7H15)4 as catalysts . Double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines enable an efficient synthesis of carbazole derivatives in the presence of air .


Molecular Structure Analysis

The molecular structure of 1,4,8-Trimethyl-9H-carbazole is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .


Physical And Chemical Properties Analysis

1,4,8-Trimethyl-9H-carbazole is a solid at room temperature . It has a molecular weight of 209.29 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

1,4,8-Trimethyl-9H-carbazole has gained attention in the field of OLEDs due to its excellent electron-transport properties. It can serve as a host material or a hole-blocking layer in OLED devices. Its high thermal stability and good film-forming properties make it suitable for use in emissive layers, contributing to enhanced device efficiency and stability .

Photovoltaic Devices

TMC derivatives have been investigated for their potential in organic solar cells. Their electron-accepting properties and ability to form charge-transfer complexes with donor materials make them promising candidates for use in bulk heterojunction solar cells. Researchers are exploring TMC-based materials to improve power conversion efficiency and stability in organic photovoltaic devices .

Safety and Hazards

The safety data sheet for 1,4,8-Trimethyl-9H-carbazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer .

properties

IUPAC Name

1,4,8-trimethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-9-7-8-11(3)15-13(9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMJSUBUAMUZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=CC(=C3N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8-Trimethyl-9H-carbazole

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